molecular formula C12H12N6OS2 B2557079 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea CAS No. 2379996-50-4

1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea

Cat. No. B2557079
CAS RN: 2379996-50-4
M. Wt: 320.39
InChI Key: KQYXOAFIFQMKSC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea is not fully understood. However, it has been reported to inhibit the growth of bacteria, cancer cells, and fungi. This compound may exert its activity by inhibiting the synthesis of DNA, RNA, and proteins, which are essential for the survival and growth of these microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, this compound has been reported to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Therefore, this compound has potential applications in the treatment of biofilm-associated infections.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has advantages and limitations for lab experiments. The advantages include its potential applications in the development of new antibacterial, antitumor, and antifungal agents. The limitations include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are many future directions for the research of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea. One direction is the development of new derivatives of this compound with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound using various techniques such as molecular docking and crystallography. Furthermore, this compound may have potential applications in the treatment of biofilm-associated infections, and therefore, future research should focus on the development of new therapies for these infections using this compound.

Synthesis Methods

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has been reported in the literature using various methods. One of the methods involves the reaction of 5-methyl-1,3-thiazol-2-amine with 1-(2-bromoethyl)-2-chloro-1,3,4-thiadiazole followed by the reaction with 2-(1H-1,2,3-triazol-4-yl)thiophene-3-carboxylic acid to form the desired compound.

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has potential applications in various fields of scientific research. This compound has been reported to have antibacterial activity against various strains of bacteria. It has also been reported to have antitumor activity against various cancer cell lines. Furthermore, this compound has been reported to have antifungal activity against various strains of fungi. Therefore, this compound has potential applications in the development of new antibacterial, antitumor, and antifungal agents.

properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS2/c1-8-5-14-12(21-8)15-11(19)13-6-9-7-18(17-16-9)10-3-2-4-20-10/h2-5,7H,6H2,1H3,(H2,13,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYXOAFIFQMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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